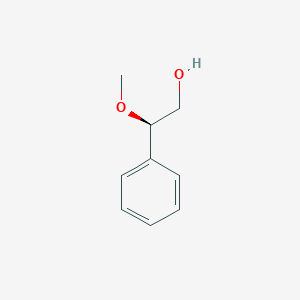

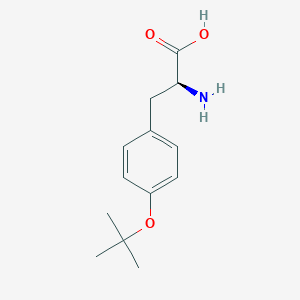

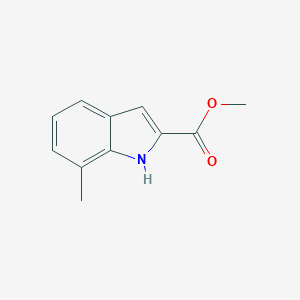

methyl 7-methyl-1H-indole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

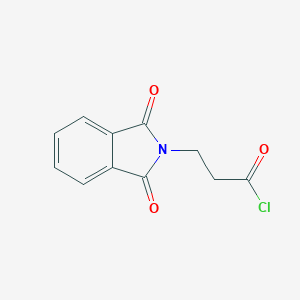

“Methyl 7-methyl-1H-indole-2-carboxylate” is a chemical compound with the molecular formula C10H9NO2 . It has an average mass of 175.184 Da and a monoisotopic mass of 175.063324 Da .

Molecular Structure Analysis

The molecular structure of “methyl 7-methyl-1H-indole-2-carboxylate” comprises of 10 carbon atoms, 9 hydrogen atoms, and 2 oxygen atoms . Further details about its structure are not available in the retrieved sources.Physical And Chemical Properties Analysis

“Methyl 7-methyl-1H-indole-2-carboxylate” has a density of 1.3±0.1 g/cm3, a boiling point of 331.7±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 57.4±3.0 kJ/mol, a flash point of 154.4±20.4 °C, and an index of refraction of 1.639 .Applications De Recherche Scientifique

- Field : Medical and Pharmaceutical Sciences .

- Application : Indole derivatives have been used as biologically active compounds for the treatment of cancer cells .

- Methods : Various methods have been reported for the synthesis of indoles, for example modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis .

- Results : Indoles, both natural and synthetic, show various biologically vital properties .

- Field : Medical and Pharmaceutical Sciences .

- Application : Indole derivatives have been used for the treatment of microbes, and different types of disorders in the human body .

- Methods : The methods of application or experimental procedures are similar to those used in cancer treatment .

- Results : Indoles have shown to have various biologically vital properties .

- Field : Medical and Pharmaceutical Sciences .

- Application : Certain indole derivatives have been prepared and reported as antiviral agents .

- Methods : Specific indole derivatives were synthesized and tested for their antiviral activity .

- Results : Some compounds showed inhibitory activity against influenza A and Coxsackie B4 virus .

Cancer Treatment

Treatment of Various Disorders

Antiviral Activity

- Field : Medical and Pharmaceutical Sciences .

- Application : Certain indole derivatives have been prepared and reported as antibacterial agents .

- Methods : Specific indole derivatives were synthesized and tested for their antibacterial activity .

- Results : Some compounds showed inhibitory activity against various bacterial strains .

- Field : Medical and Pharmaceutical Sciences .

- Application : Certain indole derivatives have been prepared and reported as inhibitors of hepatitis C virus NS5B polymerase .

- Methods : Specific indole derivatives were synthesized and tested for their inhibitory activity against hepatitis C virus NS5B polymerase .

- Results : Some compounds showed inhibitory activity against hepatitis C virus NS5B polymerase .

- Field : Medical and Pharmaceutical Sciences .

- Application : Certain indole derivatives have been prepared and reported as inhibitors with histamine H1-blocking activity .

- Methods : Specific indole derivatives were synthesized and tested for their histamine H1-blocking activity .

- Results : Some compounds showed inhibitory activity against histamine H1 .

Antibacterial Agents

Inhibitors of Hepatitis C Virus NS5B Polymerase

Inhibitors with Histamine H1-Blocking Activity

- Field : Medical and Pharmaceutical Sciences .

- Application : Certain indole derivatives have been prepared and reported as tryptophan dioxygenase inhibitors .

- Methods : Specific indole derivatives were synthesized and tested for their inhibitory activity against tryptophan dioxygenase .

- Results : Some compounds showed inhibitory activity against tryptophan dioxygenase .

- Field : Medical and Pharmaceutical Sciences .

- Application : Certain indole derivatives have been prepared and reported as inhibitors of botulinum neurotoxin .

- Methods : Specific indole derivatives were synthesized and tested for their inhibitory activity against botulinum neurotoxin .

- Results : Some compounds showed inhibitory activity against botulinum neurotoxin .

- Field : Medical and Pharmaceutical Sciences .

- Application : Certain indole derivatives have been prepared and reported as CB2 cannabinoid receptor ligands .

- Methods : Specific indole derivatives were synthesized and tested for their ligand activity against CB2 cannabinoid receptors .

- Results : Some compounds showed ligand activity against CB2 cannabinoid receptors .

Tryptophan Dioxygenase Inhibitors

Inhibitor of Botulinum Neurotoxin

CB2 Cannabinoid Receptor Ligands

Safety And Hazards

Propriétés

IUPAC Name |

methyl 7-methyl-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-4-3-5-8-6-9(11(13)14-2)12-10(7)8/h3-6,12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDNIVYCPCHSRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(N2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647388 |

Source

|

| Record name | Methyl 7-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 7-methyl-1H-indole-2-carboxylate | |

CAS RN |

16732-82-4 |

Source

|

| Record name | Methyl 7-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.